molecular formula C48H83NO40 B13353559 (1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate

(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate

Cat. No.: B13353559
M. Wt: 1314.2 g/mol
InChI Key: KBORLVWFBTZWJH-GIBGGJTDSA-N
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Description

The compound "(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate" is a highly complex macrocyclic polyether derivative. Key structural features include:

  • 16 stereocenters (all S-configured except positions 3, 8, 21, 23, 26, 28, 31, 33, 36, and 38).
  • 8 hydroxymethyl (-CH2OH) groups at positions 5, 10, 15, 20, 25, 30, 35, and 40.
  • 16 ether oxygen atoms forming a nonacyclic scaffold.
  • A single primary amino group (-NH2) at position 53.
  • Hydrate form, enhancing solubility in polar solvents.

Applications may span drug delivery, catalysis, or environmental remediation .

Properties

Molecular Formula

C48H83NO40

Molecular Weight

1314.2 g/mol

IUPAC Name

(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate

InChI

InChI=1S/C48H81NO39.H2O/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43;/h9-48,50-72H,1-8,49H2;1H2/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+;/m1./s1

InChI Key

KBORLVWFBTZWJH-GIBGGJTDSA-N

Isomeric SMILES

C(C1[C@@H]2C(C([C@@H](O1)O[C@@H]3C(O[C@H](C(C3O)O)O[C@@H]4C(O[C@H](C(C4O)O)O[C@@H]5C(O[C@H](C(C5O)O)O[C@@H]6C(O[C@H](C(C6O)O)O[C@@H]7C(O[C@H](C(C7O)O)O[C@@H]8C(O[C@H](C(C8O)O)O[C@@H]9C(O[C@@H](O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O.O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O.O

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the formation of the large ring system through cyclization reactions, followed by the introduction of hydroxymethyl groups via hydroxymethylation reactions. Industrial production methods may involve the use of automated synthesis machines to ensure high precision and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The large ring system can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Hexadecol Analog ()

A closely related compound, "(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-...hexadecol," shares the same octakis(hydroxymethyl) substitution but differs critically:

  • No amino group: Lacks the C55 amino substituent.
  • 16 hydroxyl groups (vs. 15 hydroxyls + 1 amino group in the target compound).
  • Stereochemical variance : Mixed R/S configurations vs. the target’s S-dominated stereochemistry.

Implications :

  • The amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions, a feature absent in the hexadecol analog.
  • Reduced hydroxyl count in the target compound could lower hydrophilicity but improve membrane permeability .

Phenolic Compounds ()

Phenolic compounds, such as those in plant extracts, share hydroxyl-driven antioxidant activity.

Parameter Target Compound Phenolic Compounds
Primary Functional Groups Hydroxymethyl, amino, ethers Phenolic hydroxyls, ketones
Antioxidant Mechanism Radical scavenging via -OH/NH2 groups Radical scavenging via -OH groups
Bioactivity Correlation Moderate (predicted) High (r = 0.86 with ABTS+)

The target compound’s hydroxymethyl and amino groups may confer comparable radical scavenging activity, though its rigid scaffold might limit accessibility to reactive sites compared to smaller phenolics .

Alkaloids ()

Alkaloids, such as those isolated from Ficus citrifolia, often feature nitrogen-containing heterocycles.

Parameter Target Compound Alkaloids
Nitrogen Content Single primary amino group Heterocyclic or tertiary amines
Bioactivity Potential antimicrobial/antiviral (predicted) Anticancer, neuroactive
Solubility High (due to hydrate form) Variable (often low)

The amino group in the target compound could mimic alkaloid interactions with biological targets, though its lack of heterocyclic nitrogen may limit potency .

Marine-Derived Macrocycles ()

Marine actinomycetes produce macrocyclic antibiotics like salternamides.

Parameter Target Compound Marine Macrocycles
Structural Complexity High (16 stereocenters) Moderate (6–10 stereocenters)
Bioactivity Underexplored Antibiotic, antitumor
Extraction Solvent Polar (hydrate-compatible) Non-polar (n-hexane)

The target compound’s polarity contrasts with non-polar marine macrocycles, suggesting divergent applications (e.g., aqueous-phase catalysis vs. lipid-soluble antibiotics) .

Table 1: Key Comparative Data

Compound Type Functional Groups Bioactivity Solubility Reference
Target Compound 8 hydroxymethyl, 1 amino, ethers Predicted antimicrobial High (hydrate)
Hexadecol Analog 8 hydroxymethyl, 16 hydroxyls Undocumented Moderate
Phenolic Compounds Phenolic -OH Antioxidant (IC50 = 10–50 µM) Variable
Alkaloids Heterocyclic N Neuroactive, anticancer Low to moderate
Marine Macrocycles Mixed (often esters/amides) Antibiotic Non-polar

Biological Activity

The compound identified as “(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate” is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on available research findings.

Chemical Structure

The compound's intricate structure includes multiple hydroxymethyl groups and a unique nonacyclic framework that may influence its interaction with biological systems. The detailed stereochemistry suggests potential for specific binding interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC55H100N2O40
Molecular Weight1,291.36 g/mol
Functional GroupsAmino groups and hydroxymethyl groups
StereochemistryMultiple chiral centers

1. Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. The presence of hydroxymethyl groups may enhance the compound's solubility and bioavailability.

  • Case Study : A study evaluating the antimicrobial effects of hydroxymethyl derivatives found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively at concentrations as low as 10 µg/mL .

2. Anti-inflammatory Effects

Compounds with complex polyol structures have shown promising anti-inflammatory properties. The ability to inhibit nitric oxide (NO) production in macrophages is a key indicator of anti-inflammatory activity.

  • Research Findings : In vitro studies demonstrated that related compounds significantly reduced LPS-induced NO production in RAW 264.7 cells by over 50% at concentrations of 25 µM .

3. Cytotoxicity and Cell Viability

Assessing the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Preliminary data suggest that it exhibits low toxicity at therapeutic concentrations.

  • Data Summary : Compounds structurally similar to this one showed no significant cytotoxicity up to concentrations of 25 µM in various cell lines .

The biological activity of this compound may be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Hydroxymethyl groups may interact with active sites of enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The hydrophobic regions may facilitate penetration through lipid membranes enhancing bioactivity.

Q & A

Q. What conceptual frameworks best explain its anomalous behavior in non-aqueous solvents?

  • Methodological Answer : Integrate Hansen solubility parameters (HSPs) with solvatochromic polarity scales (e.g., Kamlet-Taft). Propose a modified "polarity index" accounting for the compound’s amphiphilic nature, validated via solvent-dependent fluorescence spectroscopy .

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